Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Chiral resolution α-Chymotrypsin Enantioselectivity

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 40971-35-5) is a chirally pure heterocyclic building block, supplied at ≥95% purity with ≤0.5% moisture. The C2 chiral center enables enzymatic resolution to the (S)-enantiomer (97% ee, E=67), yielding an 85-fold potency gain at the NMDA glycine site (Ki=0.96 nM vs 82 nM for R). The methyl ester prodrug moiety delivers superior brain penetration (ED50=31.5 mg/kg i.p.) over the free carboxylic acid (ED50=39 mg/kg). Available as free base (bp 315°C) or hydrochloride salt. Critical for neuroscience drug discovery programs targeting stroke, Alzheimer's, and Huntington's disease.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 40971-35-5
Cat. No. B1301621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
CAS40971-35-5
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC2=CC=CC=C2N1
InChIInChI=1S/C11H13NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-5,10,12H,6-7H2,1H3
InChIKeyACEPYLDNGYGKDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate (CAS 40971-35-5): Chemical Class and Procurement Baseline


Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 40971-35-5) is a heterocyclic ester belonging to the 1,2,3,4-tetrahydroquinoline class, with molecular formula C11H13NO2 and molecular weight 191.23 g/mol . This compound features a partially saturated quinoline core bearing a methyl carboxylate group at the 2-position, which confers a chiral center at C2 and renders it a versatile chiral building block for medicinal chemistry applications . The compound is typically supplied as a solid with ≥98% purity (min. 98%, moisture ≤0.5%) for organic synthesis applications, with a boiling point of 315°C at 760 mmHg [1]. It is of interest in pharmaceutical research for its role as a key intermediate in the synthesis of enantiomerically pure tetrahydroquinolines and tricyclic quinoxalinediones [2].

Why Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate Cannot Be Substituted with Generic Tetrahydroquinoline Analogs


Generic substitution among 1,2,3,4-tetrahydroquinoline derivatives is scientifically inadvisable due to three critical sources of differentiation: chirality, ester moiety identity, and ring position of the carboxylate. Racemic methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate can be enzymatically resolved to the (S)-enantiomer with 97% ee using α-chymotrypsin, a property not shared by the corresponding ethyl ester or free carboxylic acid analogs [1]. The methyl ester specifically serves as a prodrug moiety enabling brain penetration in the DBA/2 mouse audiogenic seizure model (ED50 = 31.5 mg/kg i.p.) relative to the free carboxylic acid progenitor (ED50 = 39 mg/kg i.p.) [2]. Furthermore, 2-position carboxylate substitution (as in the target compound) versus 6-position or 8-position isomers yields entirely different synthetic utility, physicochemical properties (cLogP), and biological activity profiles [3]. These distinctions are quantifiable and functionally consequential, precluding simple analog substitution without compromising experimental outcomes.

Quantitative Differentiation Evidence for Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate Procurement Decisions


Enzymatic Resolution Efficiency of Racemic Methyl Ester versus Acetate Analog

The racemic methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (compound 3) was resolved to the (S)-enantiomer using α-chymotrypsin, achieving 97% enantiomeric excess (ee) and 47% yield with an enantiomeric ratio E=67 [1]. In the same study, a different intermediate—racemic methyl 1,2,3,4-tetrahydroquinoline-2-acetate (compound 4)—was resolved using Novozym® 435 to yield (S)-4 with 93% ee and 50% yield (E=94) [1]. The methyl carboxylate at the 2-position (target compound) demonstrates viable enzymatic resolution efficiency sufficient for multi-gram scale synthesis of enantiomerically pure material, whereas the earlier literature method using diastereomeric salt formation with benzoyl-protected amino acids was reported as 'too tedious for multi-gram synthesis' [1].

Chiral resolution α-Chymotrypsin Enantioselectivity NMDA antagonists

Methyl Ester as Prodrug: Superior In Vivo Anticonvulsant Activity Relative to Free Carboxylic Acid

In a systematic optimization of glycine-site NMDA antagonists based on the 2-carboxy tetrahydroquinoline scaffold, the methyl ester prodrug L-691,470 (derived from the target compound scaffold) demonstrated superior in vivo anticonvulsant activity compared to the corresponding free carboxylic acid progenitor L-690,590 [1]. The methyl ester prodrug achieved an ED50 of 31.5 mg/kg (i.p.) in the DBA/2 mouse audiogenic seizure model, representing a 19.2% improvement in potency over the free carboxylic acid (ED50 = 39 mg/kg i.p.) [1]. A further optimized phenylalanine analog L-696,833 achieved ED50 = 29 mg/kg [1].

NMDA glycine-site antagonists Anticonvulsant Prodrug strategy Blood-brain barrier

Hydrochloride Salt Form: Enhanced Solid-State Handling and Solubility versus Free Base

The hydrochloride salt of methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (CAS 78348-26-2; molecular formula C11H14ClNO2, MW 227.69) is available as a solid with ≥95-97% purity . The hydrochloride salt form enhances aqueous solubility and stability compared to the free base, making it easier to handle in various chemical reactions and formulation studies . The free base form (CAS 40971-35-5; MW 191.23) is also a solid with similar purity specifications (≥98%, moisture ≤0.5%) [1], but the salt form provides distinct advantages for applications requiring aqueous solubility or acid-catalyzed reaction conditions.

Salt form selection Solubility enhancement Formulation Solid-state properties

Positional Isomer Differentiation: 2-Carboxylate versus 6-Carboxylate Substitution and cLogP Impact

A systematic SAR study of 2-substituted tetrahydroquinolines and 2-arylquinolines demonstrated that the position of the carboxylate group on the tetrahydroquinoline ring fundamentally alters lipophilicity and cytotoxicity profiles [1]. In a series of 2-methyl-1,2,3,4-tetrahydroquinolines (2-substituted THQs, structurally analogous to the target compound's core), cLogP values ranged from 1.56 to 3.02, whereas corresponding aromatic quinolines showed higher cLogP values of 2.23-4.13 [1]. The 2-position substitution pattern (as in the target compound) places the carboxylate ester at the chiral center adjacent to the ring nitrogen, a configuration distinct from 6-carboxylate isomers (e.g., methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate) which have different synthetic utility and electronic properties .

Positional isomer Lipophilicity cLogP ADME THQ scaffold

Stereochemical Fidelity in NMDA Antagonist Scaffold: S-Enantiomer 85-Fold More Potent than R-Enantiomer

The tricyclic quinoxalinedione anilide 2, synthesized from methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate (compound 3) via the acetate intermediate 4, exhibited striking stereochemical dependence in NMDA glycine-site binding affinity [1]. The (S)-isomer of compound 2 demonstrated a Ki of 0.96 nM, whereas the (R)-isomer showed a Ki of 82 nM, representing an 85-fold difference in binding potency [1]. The racemic methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate starting material can be resolved to (S)-3 in 97% ee, enabling access to the high-potency (S)-configured downstream products [1].

Enantioselectivity NMDA glycine site Stereochemistry Receptor binding

Recommended Application Scenarios for Methyl 1,2,3,4-Tetrahydroquinoline-2-Carboxylate Based on Quantitative Evidence


Synthesis of Enantiomerically Pure NMDA Glycine-Site Antagonists Requiring (S)-Configured Tricyclic Quinoxalinediones

Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is the established starting material for synthesizing tricyclic quinoxalinedione NMDA glycine-site antagonists, where stereochemical fidelity at C2 is critical for target binding affinity. The (S)-enantiomer of derived anilide 2 exhibits Ki = 0.96 nM versus Ki = 82 nM for the (R)-enantiomer—an 85-fold difference in potency [1]. The racemic target compound can be enzymatically resolved to (S)-3 in 97% ee and 47% yield (E=67) using α-chymotrypsin, providing a practical route to multi-gram quantities of enantiopure intermediate [1]. This application scenario is particularly relevant for neuroscience drug discovery programs targeting NMDA receptor modulation for stroke, Alzheimer's disease, or Huntington's disease [1].

Prodrug Development for CNS-Targeted 2-Carboxy Tetrahydroquinoline Therapeutics

The methyl ester moiety of this compound serves a prodrug function enabling enhanced brain penetration compared to the free carboxylic acid. In the DBA/2 mouse audiogenic seizure model, the methyl ester prodrug L-691,470 achieved ED50 = 31.5 mg/kg i.p., a 19.2% improvement in potency over the free carboxylic acid L-690,590 (ED50 = 39 mg/kg i.p.) [2]. This quantifiable advantage makes methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate the preferred intermediate over the free acid analog for programs requiring CNS penetration of 2-carboxy tetrahydroquinoline-derived therapeutics. The application extends to any CNS program where the tetrahydroquinoline scaffold requires a hydrolyzable ester prodrug moiety for blood-brain barrier transit [2].

Asymmetric Synthesis Requiring C2-Chiral Tetrahydroquinoline Building Blocks

The 2-carboxylate substitution pattern confers a chiral center at C2 that is absent in 3-, 4-, 6-, or 8-carboxylate positional isomers. The target compound provides a cLogP range of 1.56-3.02 for the 2-substituted THQ scaffold, distinct from both fully aromatic quinolines (cLogP 2.23-4.13) and other positional isomers [3]. This specific lipophilicity window, combined with the chiral center, makes the compound valuable as a versatile building block for asymmetric synthesis of complex nitrogen-containing heterocycles. Applications include preparation of chiral intermediates for pharmaceutical development, synthesis of tetrahydroquinoline-containing natural product analogs, and construction of stereochemically defined libraries for medicinal chemistry screening [3].

Reaction Development Requiring Defined Solid-State Properties and Purity Specifications

For applications where physical form dictates experimental design, the free base (CAS 40971-35-5) offers ≥98% purity and ≤0.5% moisture with boiling point 315°C at 760 mmHg [4]. The hydrochloride salt (CAS 78348-26-2) provides enhanced aqueous solubility at ≥95-97% purity . The free base is optimal for moisture-sensitive anhydrous organic reactions, LiAlH4 reductions, or high-temperature transformations. The hydrochloride salt is preferred for aqueous reaction media, acid-catalyzed cyclizations, or solubility-limited formulation studies. This dual-form availability with defined specifications supports method development across diverse reaction conditions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.